[2-[(2-Methoxyphenyl)iminomethyl]phenyl] 2-bromobenzoate
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Overview
Description
[2-[(2-Methoxyphenyl)iminomethyl]phenyl] 2-bromobenzoate is an organic compound that belongs to the class of benzoates It is characterized by the presence of a bromine atom and a methoxyphenyl group attached to the benzoate structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [2-[(2-Methoxyphenyl)iminomethyl]phenyl] 2-bromobenzoate typically involves the reaction of 2-bromobenzoic acid with 2-[(2-methoxyphenyl)iminomethyl]phenol. The reaction is carried out in the presence of a suitable catalyst and under controlled temperature and pressure conditions to ensure the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors. The process would include the precise control of reaction parameters such as temperature, pressure, and pH to optimize yield and purity. The final product is then purified using techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
[2-[(2-Methoxyphenyl)iminomethyl]phenyl] 2-bromobenzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding amines or alcohols.
Substitution: The bromine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Nucleophiles like sodium methoxide (NaOCH₃) or potassium cyanide (KCN) can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction may produce amines or alcohols.
Scientific Research Applications
[2-[(2-Methoxyphenyl)iminomethyl]phenyl] 2-bromobenzoate has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition or as a probe for biological pathways.
Industry: It may be used in the production of specialty chemicals or as an intermediate in the manufacture of dyes and pigments.
Mechanism of Action
The mechanism by which [2-[(2-Methoxyphenyl)iminomethyl]phenyl] 2-bromobenzoate exerts its effects involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and affecting various biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
- 4-(((4-Methoxyphenyl)amino)methyl)-N,N-dimethylaniline
- 2-Methoxy-5-((phenylamino)methyl)phenol
Uniqueness
Compared to similar compounds, [2-[(2-Methoxyphenyl)iminomethyl]phenyl] 2-bromobenzoate is unique due to its specific structural features, such as the presence of a bromine atom and a methoxyphenyl group. These features may confer distinct chemical reactivity and biological activity, making it valuable for specific applications in research and industry.
Properties
IUPAC Name |
[2-[(2-methoxyphenyl)iminomethyl]phenyl] 2-bromobenzoate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H16BrNO3/c1-25-20-13-7-5-11-18(20)23-14-15-8-2-6-12-19(15)26-21(24)16-9-3-4-10-17(16)22/h2-14H,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GMXXRPAXJLRTDJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1N=CC2=CC=CC=C2OC(=O)C3=CC=CC=C3Br |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H16BrNO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
410.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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